molecular formula C22H24N4O4S B2557453 N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide CAS No. 1172341-86-4

N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2557453
CAS RN: 1172341-86-4
M. Wt: 440.52
InChI Key: AJJPSONEVBUDJW-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Techniques

The synthesis and characterization of pyrazole-acetamide derivatives have shown significant advancements in the development of coordination complexes with potential antioxidant activity. For instance, Chkirate et al. (2019) explored the hydrogen bonding's impact on the self-assembly processes of Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, revealing supramolecular architectures and significant antioxidant activity (Chkirate et al., 2019). This research highlights the structural versatility and potential therapeutic applications of such compounds.

Structural Analysis and Properties

López et al. (2010) detailed the hydrogen-bonding patterns in three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, showcasing the importance of such interactions in determining the molecular architecture and potentially influencing biological activities (López et al., 2010).

Anticancer and Anti-inflammatory Applications

Research into novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents by Abu‐Hashem et al. (2020) emphasizes the therapeutic potential of pyrazole-acetamide derivatives. These compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Enzyme Inhibitory Activities

Fallah-Tafti et al. (2011) synthesized and evaluated a series of thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. This research provides valuable insights into the structure-activity relationships necessary for designing potent Src kinase inhibitors (Fallah-Tafti et al., 2011).

Photoreactivity and Molecular Docking Studies

Katritzky et al. (2003) focused on the design and photoreactivity of molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide, demonstrating the potential for controlled decomposition under specific conditions, which could be relevant for drug delivery systems or photoactivated therapies (Katritzky et al., 2003).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-29-19-6-3-2-5-16(19)14-23-21(27)15-26-18(20-7-4-12-31-20)13-17(24-26)22(28)25-8-10-30-11-9-25/h2-7,12-13H,8-11,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJPSONEVBUDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

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